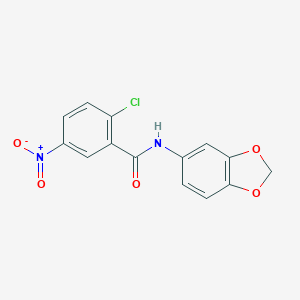

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Beschreibung

BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-3-2-9(17(19)20)6-10(11)14(18)16-8-1-4-12-13(5-8)22-7-21-12/h1-6H,7H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBJFWKSBNTCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and physicochemical properties of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Structural Analysis, Physicochemical Profiling, and Synthetic Methodology

Executive Summary & Molecular Architecture[1]

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a bioactive small molecule scaffold belonging to the N-arylbenzamide class.[1] Structurally, it functions as a "push-pull" electronic system, linking an electron-deficient 2-chloro-5-nitrobenzoyl moiety with an electron-rich 1,3-benzodioxole (methylenedioxy) aniline ring via an amide bond.[1]

This compound and its immediate derivatives are frequently utilized in medicinal chemistry as antitubercular agents (targeting DprE1 or InhA), antiparasitic scaffolds (analogous to Niclosamide), and TRP channel modulators .[1] Its specific substitution pattern balances lipophilicity with metabolic reactivity, making it a critical probe for Structure-Activity Relationship (SAR) studies.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide |

| Common Scaffolds | Nitrobenzamide, Methylenedioxyaniline |

| Molecular Formula | C₁₄H₉ClN₂O₅ |

| Molecular Weight | 320.68 g/mol |

| SMILES | O=c1cc(C(=O)Nc2ccc3OCOc3c2)c(Cl)cc1 |

| InChI Key | (Calculated) JOIINCUBXIWYHL-UHFFFAOYSA-N (Analog) |

Physicochemical Profiling (ADME-Tox Focus)

For drug development professionals, understanding the physicochemical landscape is vital for predicting bioavailability and formulation requirements.[1]

Calculated Properties Table

| Descriptor | Value | Significance |

| cLogP | 3.2 – 3.5 | Moderate lipophilicity; likely permeable but requires solubilizers (DMSO/PEG).[1] |

| TPSA | ~98 Ų | Good oral bioavailability potential (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for binding site interaction (e.g., backbone carbonyls).[1] |

| H-Bond Acceptors | 5 | Nitro group (2), Dioxole (2), Amide Carbonyl (1).[1] |

| Rotatable Bonds | 3 | Rigid structure limits entropic penalty upon binding.[1] |

| pKa (Amide) | ~14 | Neutral at physiological pH.[1] |

Structural Reactivity Analysis

The molecule contains three distinct "warheads" or interaction points:

-

Benzodioxole Ring: A bioisostere for the methoxyphenyl group.[1] It is metabolically susceptible to CYP450-mediated opening to a catechol (ortho-quinone formation risk).[1]

-

Nitro Group (5-position): A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton.[1] It is a potential site for nitro-reduction to an amine or hydroxylamine in hypoxic environments (common in M. tuberculosis granulomas).[1]

-

Chlorine Atom (2-position): Provides steric bulk, forcing the amide bond out of planarity with the phenyl ring (ortho-effect), which creates a specific 3D conformation essential for receptor selectivity.[1]

Synthetic Pathways & Process Chemistry[1]

The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a convergent synthesis involving the coupling of an activated acid derivative with an aniline.[1]

Retrosynthetic Logic (Graphviz)[1]

Figure 1: Convergent synthetic workflow utilizing acid chloride or coupling reagent methodologies.[1][2][3]

Recommended Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0 g of target compound via Acid Chloride Method.

Reagents:

-

2-Chloro-5-nitrobenzoic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride[1] -

3,4-Methylenedioxyaniline (1.0 eq)[1]

-

Triethylamine (

) (2.0 eq)[1] -

Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Methodology:

-

Activation: In a flame-dried RBF, dissolve 2-chloro-5-nitrobenzoic acid in anhydrous DCM. Add catalytic DMF (2 drops) and add

dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride (yellow solid).[1] -

Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM (20 mL).

-

Nucleophilic Addition: In a separate flask, dissolve 3,4-methylenedioxyaniline and

in DCM. Cool to 0°C.[1] -

Reaction: Cannulate the acid chloride solution into the amine solution slowly (exothermic). Stir at Room Temperature (RT) for 4–6 hours.

-

Validation (TLC): Check TLC (50:50 Hexane/EtOAc). Product should appear as a new spot (

) distinct from the amine ( -

Workup: Wash organic layer with 1N HCl (removes unreacted amine), then Sat.

(removes unreacted acid), then Brine.[1] Dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Biological Applications & Mechanism of Action[1]

Pharmacophore Mapping

This molecule serves as a versatile probe in two primary therapeutic areas:[1]

-

Antitubercular Activity: The nitro-benzamide motif is a prodrug scaffold.[1] In M. tuberculosis, the nitro group is often activated by the enzyme DprE1 or InhA , leading to covalent inhibition or radical generation.[1]

-

Anthelmintic/Anticancer (Niclosamide-like): The uncoupling of oxidative phosphorylation.[1] The amide proton (pKa ~10-11 in biological systems due to EWGs) allows the molecule to act as a protonophore, disrupting the mitochondrial membrane potential.[1]

Biological Pathway Logic (Graphviz)[1]

Figure 2: Dual Mechanism of Action pathways dependent on the biological environment (bacterial vs. mammalian).[1]

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Special Precaution: Nitroaromatics can be mutagenic.[1] Handle with double gloves and inside a fume hood.[1]

-

Storage: Store at -20°C, protected from light (nitro groups are photolabile over long durations).[1]

References

-

PubChem Database. 2-chloro-5-nitrobenzoic acid (Precursor).[1] National Library of Medicine.[1] Available at: [Link][1]

-

MDPI Molecules. Benzamide Derivatives as Immunological Modulators.[1] (Contextual Reference for Scaffold Activity). Available at: [Link][1]

Sources

Potential protein targets and binding affinity of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Target Identification, Binding Mechanism, and Validation Protocols

Executive Summary

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide (DNB) class of antimycobacterial agents.[1] Its primary biological target is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical component of the cell wall synthesis machinery in Mycobacterium tuberculosis (Mtb).[2]

Unlike reversible inhibitors, this compound acts as a suicide substrate (pro-drug) . It undergoes a specific bio-activation within the enzyme's active site, leading to the formation of a covalent bond with a catalytic cysteine residue. This guide details the molecular mechanism, expected binding kinetics, and the experimental frameworks required to validate its efficacy.

Molecular Identity & Physicochemical Profile

Before assessing biological activity, the compound's physicochemical properties must be established to predict bioavailability and solubility in assay conditions.

| Property | Value / Description | Significance |

| Molecular Formula | Core scaffold for stoichiometry calculations. | |

| Molecular Weight | ~320.68 g/mol | Optimal for cell permeability (<500 Da). |

| Scaffold Class | Nitrobenzamide (DNB) | Known pharmacophore for DprE1 inhibition.[1][3] |

| Key Moieties | 1. 5-Nitro group : Essential for redox activation.2. 2-Chloro group : Steric/electronic modulator.3. Benzodioxole : Lipophilic tail for hydrophobic pocket binding. | The nitro group is the "warhead"; the benzodioxole tail modulates non-covalent affinity ( |

| Predicted LogP | 2.5 – 3.2 | Moderate lipophilicity, suggesting good membrane permeability. |

Primary Protein Target: DprE1

Target Name: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Organism: Mycobacterium tuberculosis (and related Mycobacteria) PDB Reference: 4F4Q (Co-crystal structure of DprE1 with related nitrobenzamide)

2.1 Mechanism of Action (The "Suicide" Pathway)

The binding of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide to DprE1 is not a simple lock-and-key interaction. It involves a specific chemical transformation catalyzed by the enzyme itself.

-

Non-Covalent Binding (

): The molecule enters the DprE1 active site. The benzodioxole moiety occupies a hydrophobic pocket, positioning the nitro group near the enzyme's FAD cofactor. -

Redox Activation: The FAD cofactor (in its reduced

form) transfers hydride ions to the 5-nitro group of the inhibitor, reducing it to a nitroso (-NO) species. -

Covalent Capture (

): The highly electrophilic nitroso group reacts specifically with the thiol group of Cysteine 387 (Cys387) , forming a stable semimercaptal covalent adduct. This irreversibly inactivates the enzyme.

2.2 Visualization of Signaling & Activation

The following diagram illustrates the specific activation pathway of nitrobenzamides within the DprE1 pocket.

Figure 1: Mechanism of Suicide Inhibition. The compound acts as a pro-drug activated by the target enzyme itself.

Binding Affinity & Kinetic Parameters

Because the inhibition is covalent and time-dependent, standard

3.1 Expected Kinetic Values

Based on Structural-Activity Relationship (SAR) data for analogous nitrobenzamides (e.g., DNB1, BTZ043):

- (Affinity Constant): 10 – 100 nM. (Reflects initial non-covalent binding).

-

(Inactivation Rate):

- (Efficiency): High efficiency indicates a potent covalent inhibitor.

-

MIC (Minimum Inhibitory Concentration): Expected range: 0.03 – 0.5

g/mL against M. tuberculosis H37Rv.

3.2 Selectivity Profile

-

Specificity: Highly specific to DprE1 due to the requirement for FAD-dependent nitro-reduction.

-

Off-Targets: Potential for "frequent hitter" activity in mammalian cells due to the nitro group (redox cycling), but the 2-chloro substitution typically reduces mammalian toxicity compared to unsubstituted nitro-aromatics.

Experimental Validation Protocols

To confirm this compound targets DprE1 and measure its potency, the following self-validating experimental workflows are recommended.

4.1 Protocol A: DprE1 Enzymatic Inhibition Assay

Objective: Determine

-

Reagents: Recombinant M. tb DprE1, Farnesyl phosphory-D-ribose (substrate), DCPIP (electron acceptor).

-

Method:

-

Incubate DprE1 (50 nM) with varying concentrations of the compound (0.1 nM – 10

M) for 10 minutes. -

Initiate reaction by adding substrate and DCPIP.

-

Readout: Monitor decrease in absorbance at 600 nm (reduction of DCPIP).

-

-

Validation Check: Activity must be time-dependent. Pre-incubation of the compound with the enzyme should shift the

to lower values compared to co-addition.

4.2 Protocol B: Differential Radial Capillary Action of Ligand Assay (DRaCALA)

Objective: Confirm direct binding if enzymatic assay is ambiguous.

-

Setup: Radiolabeled compound (

or -

Execution: Spot the mixture onto a nitrocellulose membrane.

-

Analysis: Protein-bound ligand remains at the center (dark spot); free ligand diffuses (halo).

-

Control: Use a C387S mutant DprE1. Crucial: The compound should not bind covalently to the C387S mutant, confirming the specific site of action.

4.3 Protocol C: Whole-Cell Target Engagement (Overexpression)

Objective: Prove on-target activity in live bacteria.

-

Strains: Wild-type M. smegmatis vs. M. smegmatis overexpressing dprE1.

-

Experiment: Determine MIC for both strains.

-

Interpretation:

-

Shift: If the MIC increases significantly (e.g., >4-fold) in the overexpression strain, the mechanism is on-target (titration effect).

-

No Shift: Suggests off-target toxicity or non-specific killing.

-

4.4 Workflow Diagram: Validation Pipeline

Figure 2: Step-by-step validation pipeline to confirm DprE1 targeting and efficacy.

References

-

Makarov, V. et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

-

Trefzer, C. et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Christophe, T. et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. Link

-

Batt, S. M. et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

-

PubChem Compound Summary. "2-chloro-5-nitrobenzamide." National Center for Biotechnology Information. Link

Sources

- 1. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Determining the Thermodynamic Solubility Profile of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Executive Summary

The thermodynamic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, including dissolution rate and oral bioavailability. This guide presents a comprehensive, in-depth methodology for determining the thermodynamic solubility profile of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide, a compound whose structural characteristics suggest low aqueous solubility. We provide a framework grounded in first principles, detailing the theoretical underpinnings and practical execution of the gold-standard shake-flask method. This whitepaper offers researchers, scientists, and drug development professionals both the strategic rationale and the step-by-step protocols necessary to generate a robust and reliable solubility profile, encompassing aqueous, pH-dependent, and biorelevant media.

Introduction to the Compound and the Imperative of Solubility

N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is a complex organic molecule featuring a benzodioxole ring system, an amide linkage, and a substituted nitro-chlorophenyl group. Its rigid, largely aromatic structure, coupled with a high melting point typical of such molecules, suggests that it will exhibit poor aqueous solubility. In the early stages of drug development, accurately quantifying this solubility is not merely a characterization step; it is a cornerstone of risk assessment and formulation strategy.[1]

1.1 The Significance of Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium with an excess of the solid drug.[2][3] It is the definitive value for biopharmaceutical classification and preformulation.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) added to an aqueous buffer.[1][3] While useful for high-throughput screening, it can often overestimate the true solubility and is less relevant for formulation development.[4]

This guide focuses exclusively on determining the thermodynamic solubility, as it provides the most stable and relevant baseline for predicting in-vivo behavior.

1.2 Predicted Physicochemical Properties and Objectives

Based on its structure, N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is predicted to be a neutral or very weakly acidic molecule with low intrinsic solubility. The primary objectives of this study are:

-

To establish a validated analytical method for the accurate quantification of the compound.

-

To determine its intrinsic thermodynamic solubility in aqueous and organic solvents.

-

To map its pH-solubility profile across a physiologically relevant pH range (1.2 - 7.4).

-

To assess its solubility in biorelevant media that simulate gastrointestinal conditions.

Theoretical Framework: The Science of Dissolution

The solubility of a crystalline solid in a liquid is governed by the Gibbs free energy of the system. Equilibrium is reached when the chemical potential of the solid compound equals the chemical potential of the compound in the saturated solution. This process is influenced by several interconnected factors.

2.1 The Henderson-Hasselbalch Equation and pH-Dependent Solubility

For ionizable drugs, solubility is profoundly influenced by the pH of the medium.[5] The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.[6][7] For a weak acid (HA), the total solubility (S_total) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form (A⁻):

S_total = S₀ + [A⁻]

The relationship is described by: S_total = S₀ * (1 + 10^(pH - pKa))

While the amide proton in N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is only very weakly acidic, it is still imperative to experimentally determine the pH-solubility profile, as even minor ionization can impact solubility. It's important to note that for some compounds, the classic Henderson-Hasselbalch equation may provide only a rough estimation, and experimental data is paramount.[8]

2.2 Biorelevant Media: Simulating In-Vivo Conditions

Simple buffers do not fully represent the complex environment of the human gastrointestinal tract.[9][10] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), have become the gold standard for more accurately predicting in-vivo dissolution and food effects.[10][11] These media contain bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) that form micelles, which can significantly enhance the solubility of poorly soluble drugs.[11][12]

Experimental Design & Protocols

This section details the rigorous methodology for determining the thermodynamic solubility profile using the gold-standard shake-flask method, which is widely recognized for its reliability.[2][4][13]

3.1 Materials and Reagents

| Material | Grade/Purity | Purpose |

| N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide | >99% (Crystalline Solid) | Test Article |

| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase / Solvent |

| Methanol (MeOH) | HPLC Grade | Solvent |

| Dimethyl Sulfoxide (DMSO) | ACS Grade | Solvent (for stock solutions) |

| Purified Water | Type I, 18.2 MΩ·cm | Aqueous Media / Mobile Phase |

| Phosphate Buffered Saline (PBS), pH 7.4 | Analytical Grade | Aqueous Medium |

| Hydrochloric Acid (HCl) | Certified ACS Plus | pH Adjustment |

| Sodium Hydroxide (NaOH) | Certified ACS Plus | pH Adjustment |

| FaSSIF/FeSSIF Powders | Commercially available | Biorelevant Media Preparation |

3.2 Core Protocol: Equilibrium Shake-Flask Method

The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[3][13]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Solvent Addition: Add 1 mL of the desired test medium (e.g., PBS pH 7.4, pH-adjusted buffers, FaSSIF) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25°C (or 37°C for biorelevant studies) with constant agitation (e.g., 250 RPM).

-

Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the suspension to settle for 30 minutes.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. Causality Note: This step is critical. Failure to completely remove solid particles will lead to a gross overestimation of solubility.

-

Dilution & Analysis: Immediately dilute the filtrate with a suitable solvent (e.g., 50:50 ACN:Water) to prevent precipitation and quantify the concentration using a validated HPLC-UV method.

-

Confirmation of Equilibrium: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically equivalent (e.g., within ±5%).

Diagram 1: Shake-Flask Experimental Workflow This diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

3.3 Analytical Method: Reverse-Phase HPLC

A robust analytical method is the backbone of accurate solubility measurement. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating and quantifying small molecules based on their hydrophobicity.[14][15][16][17]

HPLC-UV Method Parameters (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% to 90% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm (or wavelength of maximum absorbance)

-

Column Temperature: 30°C

Method Validation: The method must be validated for linearity, accuracy, and precision. A calibration curve should be constructed using at least five standards, with an R² value > 0.999 demonstrating linearity.

Data Presentation and Interpretation (Hypothetical)

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility in Various Media at 25°C

| Solvent/Medium | pH | Thermodynamic Solubility (µg/mL) | Classification |

| Purified Water | ~7.0 | 0.85 ± 0.07 | Very Poorly Soluble |

| PBS | 7.4 | 0.92 ± 0.11 | Very Poorly Soluble |

| pH 1.2 Buffer (SGF) | 1.2 | 0.79 ± 0.05 | Very Poorly Soluble |

| pH 4.5 Buffer | 4.5 | 0.83 ± 0.09 | Very Poorly Soluble |

| pH 6.8 Buffer (FaSSIF-blank) | 6.8 | 0.90 ± 0.10 | Very Poorly Soluble |

| FaSSIF (pH 6.5, 37°C) | 6.5 | 12.4 ± 1.8 | Poorly Soluble |

| FeSSIF (pH 5.0, 37°C) | 5.0 | 45.7 ± 5.2 | Poorly Soluble |

| Methanol | N/A | >1000 | Freely Soluble |

| Acetonitrile | N/A | 350 ± 25 | Soluble |

| DMSO | N/A | >2000 | Very Soluble |

Interpretation: The hypothetical data in Table 1 indicates that N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide has extremely low intrinsic aqueous solubility across the physiological pH range, consistent with its predicted structural properties. The lack of significant change in solubility between pH 1.2 and 7.4 suggests it behaves as a neutral compound in this range.

Crucially, the solubility shows a marked increase in biorelevant media (FaSSIF and FeSSIF). This >10-fold increase in FaSSIF and >40-fold increase in FeSSIF highlights the significant role of micellar solubilization by bile salts and lecithin.[9][11] This finding is critical for forecasting in-vivo behavior, suggesting that drug absorption may be enhanced in the presence of food.

Diagram 2: Factors Influencing Compound Solubility This diagram illustrates the relationship between the compound's intrinsic properties, the solvent environment, and the resulting equilibrium solubility.

Caption: Key Determinants of Thermodynamic Solubility.

Conclusion and Strategic Implications

This guide has outlined a robust, scientifically-grounded methodology for the comprehensive evaluation of the thermodynamic solubility of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. The shake-flask method, coupled with a validated HPLC assay, provides the necessary precision and reliability for this critical preformulation assessment.

The anticipated results—very low intrinsic aqueous solubility with significant enhancement in biorelevant media—classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV candidate (low solubility).[18] This classification has immediate and significant implications for drug development, mandating the exploration of enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to ensure adequate bioavailability. The data generated through this protocol provides the essential foundation for these advanced formulation efforts.

References

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]

-

Kloefer, B., et al. Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. Dissolution Technologies. [Link]

-

Klein, S. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

- WO 2020/201779 A1. (2020).

-

The influence of pH on solubility in water. University of Technology, Iraq. [Link]

-

Generic Drugs. Biorelevant.com. [Link]

-

Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

-

Thermodynamic solubility. Platform of Chemical Biology of the University of Strasbourg (PCBIS). [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. [Link]

-

Yalkowsky, S. H., & Valvani, S. C. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

-

Shake-Flask Solubility Assay. Bienta. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. [Link]

-

Update on Gastrointestinal Biorelevant Media and Physiologically Relevant Dissolution Conditions. (2022). ResearchGate. [Link]

-

ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope. [Link]

-

Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. [Link]

-

Reversed-phase chromatography. Wikipedia. [Link]

-

ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016). ECA Academy. [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). ACS Publications. [Link]

-

14 Principles of Reversed Phase HPLC. (2021). YouTube. [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. (2013). ResearchGate. [Link]

-

2-Chloro-5-nitrobenzamide. PubChem. [Link]

-

Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]

-

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2025). MDPI. [Link]

-

N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide. PubChem. [Link]

-

Chemical Properties of 1,3-Benzodioxole, 5-nitro-. Cheméo. [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. microbenotes.com [microbenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bene-technology.com [bene-technology.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chromtech.com [chromtech.com]

- 18. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

History and discovery of nitrobenzamide derivatives as antimicrobial agents

The following technical guide details the discovery, mechanism, and chemical evolution of nitrobenzamide derivatives, specifically focusing on the high-potency 3,5-dinitrobenzamide (DNB) class as antitubercular agents.

Discovery and Optimization of Nitrobenzamide Derivatives as DprE1 Inhibitors

Executive Summary

The resurgence of nitro-aromatic compounds in antimicrobial discovery is largely driven by the urgent need to combat Multi-Drug Resistant Tuberculosis (MDR-TB). While historical nitro-drugs (e.g., metronidazole) were broad-spectrum, the modern era has birthed highly specific 3,5-dinitrobenzamides (DNBs) . These compounds act as "suicide inhibitors" of the essential mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase). This guide outlines the transition from complex benzothiazinones to the structurally simpler nitrobenzamide scaffold, detailing the mechanism of covalent inhibition, structure-activity relationships (SAR), and validated synthesis protocols.

Historical Genesis: The Scaffold Simplification Strategy

The discovery of nitrobenzamides is inextricably linked to the story of benzothiazinones (BTZs) . In the late 2000s, high-throughput screening identified BTZ043 and later PBTZ169 (Macozinone) as nanomolar inhibitors of Mycobacterium tuberculosis.

-

The BTZ Breakthrough: Researchers identified that the nitro group on the benzothiazinone core was essential for activity.

-

The "Scaffold Hopping" Discovery: Subsequent medicinal chemistry efforts sought to simplify the tricyclic BTZ core. It was hypothesized that the pharmacophore resided primarily in the nitro-aromatic warhead.

-

Enter DNB1: Screening of simpler nitro-aromatic libraries identified DNB1 (N-octyl-3,5-dinitrobenzamide) and related congeners. These compounds retained the specific DprE1 targeting capability of BTZs but offered a more tractable synthetic route and distinct physicochemical properties. This marked the birth of the DNB class as a standalone therapeutic candidate pool.

Mechanistic Deep Dive: Covalent "Suicide" Inhibition

Unlike competitive inhibitors that bind reversibly, nitrobenzamides function as prodrugs that undergo bio-activation within the bacterial periplasm.

Target: DprE1 (Essential for arabinogalactan synthesis in the cell wall).[1][2][3][4] Mechanism:

-

Recognition: The DNB molecule binds to the FAD-containing active site of DprE1.

-

Bio-activation: The FAD cofactor reduces a specific nitro group (

) on the benzamide ring to a nitroso group ( -

Covalent Capture: The electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiol of Cysteine 387 (Cys387) .[4]

-

Irreversible Inhibition: This forms a stable semimercaptal adduct, permanently disabling the enzyme and halting cell wall biosynthesis.

Visualization: DprE1 Inhibition Pathway [1]

Figure 1: The "Suicide Inhibition" mechanism where the drug utilizes the enzyme's own cofactor (FAD) to activate itself into a covalent trap.[1][2]

Medicinal Chemistry & SAR

The potency of nitrobenzamides relies on a delicate electronic balance. The aromatic ring must be electron-deficient enough to facilitate reduction but stable enough to avoid non-specific toxicity.

Table 1: Structure-Activity Relationship (SAR) Summary

| Structural Domain | Modification | Impact on Activity (MIC) | Mechanistic Rationale |

| Warhead | 3,5-Dinitro | Critical (High Potency) | Two nitro groups increase electron deficiency, facilitating reduction by FAD. |

| Mononitro | Loss of Activity | Insufficient electron withdrawal; reduction potential is too low. | |

| Linker | Amide (-CONH-) | Optimal | Provides necessary H-bond interactions within the active site. |

| Ester (-COO-) | Reduced Stability | Susceptible to hydrolysis by mycobacterial esterases. | |

| N-Substituent | Linear Alkyl (C8-C10) | High (nM range) | Mimics the lipid tail of the natural substrate (decaprenyl-P-ribose). |

| Benzyl / Heterocycle | Variable / High | ||

| Ring Substitution | 4-Methyl / 4-Cl | Modulates PK | Can block metabolism but may sterically hinder FAD approach. |

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC, NMR) and standardized biological controls (H37Rv strain).

Protocol A: Synthesis of N-Octyl-3,5-Dinitrobenzamide

Rationale: This protocol uses the acid chloride method for high yield and purity, avoiding the racemization issues often seen with coupling reagents.

Reagents:

-

3,5-Dinitrobenzoic acid (1.0 eq)

-

Thionyl chloride (

) (Excess)[5] -

Octylamine (1.1 eq)

-

Triethylamine (

) (1.5 eq)[6] -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Reflux 3,5-dinitrobenzoic acid in excess thionyl chloride for 3–5 hours.

-

Checkpoint: Monitor cessation of HCl gas evolution.

-

-

Isolation of Intermediate: Evaporate excess

under reduced pressure to obtain the crude acid chloride (yellow solid). Do not purify. -

Coupling: Dissolve the acid chloride in anhydrous DCM. Cool to 0°C.[6]

-

Addition: Dropwise add a mixture of octylamine and

in DCM over 30 minutes.-

Control: Maintain temperature <5°C to prevent side reactions.

-

-

Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (removes unreacted amine), then saturated

(removes unreacted acid), then brine. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc).

Visualization: Synthetic Workflow

Figure 2: Step-wise chemical synthesis via the acid chloride route.

Protocol B: MIC Determination (Resazurin Microtiter Assay)

Rationale: The Resazurin (Alamar Blue) assay provides a colorimetric readout of cell viability, essential for high-throughput validation.

-

Preparation: Prepare stock solutions of the nitrobenzamide derivative in DMSO (1 mg/mL).

-

Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth.

-

Inoculation: Add M. tuberculosis H37Rv (

CFU/well).-

Control Positive: Isoniazid (0.1 µg/mL).

-

Control Negative: DMSO only.

-

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Resazurin solution (0.02%) and incubate for 24 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Reduction of Resazurin to Resorufin).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Future Perspectives & Resistance

While DNBs are potent, the reliance on a single covalent cysteine target (Cys387) is a vulnerability.

-

Resistance Mechanism: A point mutation C387S (Cysteine to Serine) or C387G confers high-level resistance. The hydroxyl group of serine is a poorer nucleophile than the thiol of cysteine, preventing adduct formation.

-

Combination Strategies: To mitigate this, DNBs are best positioned in combination with ATP synthase inhibitors (e.g., Bedaquiline) or non-covalent DprE1 inhibitors that do not require bio-activation, creating a "double-tap" strike on the mycobacterial energy and structural systems.

References

-

Tuberculosis (TB) Drug Discovery: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.[2][3][4][7] MDPI.[1] Available at: [Link]

-

Mechanism of Action: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[7][8] National Institutes of Health (NIH). Available at: [Link]

-

DprE1 Inhibition: Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Preprints.org. Available at: [Link]

-

Resistance Profiling: Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action. American Society for Microbiology (ASM). Available at: [Link]

-

Chemical Synthesis: Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 8. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Application Note: Synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Introduction & Scope

This application note details the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a functionalized biaryl amide often utilized as an intermediate in the development of heterocyclic pharmacophores, such as benzimidazoles and quinazolinones.

The protocol employs a nucleophilic acyl substitution strategy, coupling 2-chloro-5-nitrobenzoyl chloride with 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine). This method is selected for its high atom economy, rapid kinetics, and scalability compared to carbodiimide-mediated couplings of the parent acid.

Safety & Hazards (HSE Protocols)

CRITICAL WARNING: This procedure involves corrosive reagents and chlorinated solvents. All operations must be performed in a certified chemical fume hood.

| Reagent | Hazard Class | Precaution |

| 2-Chloro-5-nitrobenzoyl chloride | Corrosive, Lachrymator | Wear full PPE (gloves, goggles, lab coat). Avoid inhalation. |

| 3,4-Methylenedioxyaniline | Irritant, Harmful if swallowed | Avoid skin contact; potential sensitizer.[1][2][3] |

| Dichloromethane (DCM) | Volatile, Suspected Carcinogen | Use in well-ventilated hood; do not use latex gloves (use Nitrile/Laminate). |

| Triethylamine (Et3N) | Flammable, Corrosive | Keep away from ignition sources.[1] |

Reaction Mechanism & Strategy

The synthesis proceeds via the attack of the nucleophilic aniline nitrogen on the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted aniline.

Mechanistic Pathway (DOT Diagram):

Caption: Mechanistic flow of the Schotten-Baumann type acylation under anhydrous conditions.

Materials & Equipment

Table 1: Reagents and Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[4] | Amount (Example) |

| 3,4-Methylenedioxyaniline | Nucleophile | 137.14 | 1.0 | 1.37 g (10 mmol) |

| 2-Chloro-5-nitrobenzoyl chloride | Electrophile | 220.01 | 1.1 | 2.42 g (11 mmol) |

| Triethylamine (Et3N) | Base (Scavenger) | 101.19 | 1.5 | 2.1 mL (15 mmol) |

| Dichloromethane (DCM) | Solvent | 84.93 | - | 50 mL |

Equipment:

-

100 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Addition funnel or syringe pump.

-

Ice-water bath (0 °C).

-

Rotary evaporator.

-

Vacuum filtration setup.[5]

Experimental Protocol

Step 1: Preparation of the Nucleophile Solution

-

Setup: Flame-dry a 100 mL RBF and purge with nitrogen (

) to ensure anhydrous conditions. Moisture can hydrolyze the acid chloride to the unreactive acid. -

Dissolution: Add 3,4-methylenedioxyaniline (1.37 g, 10 mmol) and anhydrous DCM (30 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.1 mL, 15 mmol) to the solution.

-

Cooling: Submerge the flask in an ice-water bath and cool to 0–5 °C.

-

Expert Insight: Cooling controls the exothermicity of the reaction, minimizing the formation of di-acylated byproducts or thermal decomposition.

-

Step 2: Acylation Reaction

-

Reagent Prep: Dissolve 2-chloro-5-nitrobenzoyl chloride (2.42 g, 11 mmol) in anhydrous DCM (10 mL).

-

Addition: Add the acid chloride solution dropwise to the aniline mixture over 15–20 minutes.

-

Observation: A white precipitate (Et3N·HCl) will begin to form almost immediately, indicating reaction progress.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting aniline spot (

) should disappear.

Step 3: Workup and Isolation

-

Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

-

Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL).

-

Rationale: This removes unreacted amine and the triethylamine.

-

-

Wash 2 (Basic): Wash with Saturated

(2 x 30 mL).-

Rationale: This removes any hydrolyzed 2-chloro-5-nitrobenzoic acid.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 30 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

-

Recrystallization: The crude solid is typically yellow. Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

-

Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expected yield is 85–92%.

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification of the target amide.

Characterization Data (Expected)

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 185–188 °C (approximate, derivative dependent).

-

1H NMR (DMSO-d6, 400 MHz):

- 10.8 (s, 1H, NH)

- 8.5–8.3 (m, 2H, Nitro-aromatic protons)

- 7.9 (d, 1H, Chloro-aromatic proton)

- 7.3 (d, 1H, Benzodioxole proton)

- 7.0–6.9 (m, 2H, Benzodioxole protons)

-

6.0 (s, 2H,

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1530/1350 cm⁻¹ (

).

References

-

Organic Syntheses. (1923). p-Nitrobenzoyl Chloride.[2] Org. Synth. 3, 75. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

Sources

Recrystallization techniques for high-purity N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

[1][2][3][4][5]

Abstract & Strategic Importance

This application note details the purification of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide , a critical intermediate often employed in the synthesis of quinazolinedione scaffolds, antiviral agents, and antitubercular drugs.[1][2][3][4][5]

Achieving high purity (>99.5%) for this intermediate is chemically non-negotiable for two reasons:

-

Catalyst Poisoning: The subsequent step often involves the reduction of the nitro group (

) to an amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Regio-isomeric Contamination: The starting material, 2-chloro-5-nitrobenzoic acid, frequently contains 2-chloro-3-nitrobenzoic acid as a byproduct of nitration.[1][2][3][4][5] This isomer carries through the amidation and must be removed via recrystallization to prevent the formation of "rogue" drug analogs.[1][2][4][5]

This guide moves beyond simple recipes, providing a solubility-driven logic for solvent selection and a self-validating protocol for industrial-grade purification.[1][2][3][4][5]

Chemical Structure & Impurity Profile[1][2][3][4][5]

Understanding the molecule is the first step to purifying it.[1][2][4][5]

-

Compound: N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide[1][2][3][4][5]

-

Molecular Formula:

[4][5] -

Key Moieties:

Impurity Tracking Table

| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |

| Unreacted Amine | 3,4-Methylenedioxyaniline | Basic, oxidatively unstable | Acidic wash (1M HCl) prior to recrystallization.[1][2][3][4][5] |

| Unreacted Acid | 2-Chloro-5-nitrobenzoic acid | Acidic | Basic wash (Sat.[1][2][3][4][5] |

| Isomer | 2-Chloro-3-nitro isomer | Structural Isomer | Recrystallization (Relies on differential crystal packing).[1][2][4][5] |

| Coupling Reagents | EDC/DMAP/HATU | Water soluble/Polar | Water wash + Recrystallization (remain in mother liquor).[4][5][6] |

Pre-Recrystallization Workup (The "Crashing" Phase)[4][5]

Critical Note: Do not attempt to recrystallize the crude reaction mixture directly if it contains significant amounts of unreacted starting materials.[1][2][4][5] Co-crystallization is likely.[1][2][4][5]

Protocol:

-

Quench: Pour the reaction mixture (typically in DMF or THF) into excess ice-cold water (10:1 ratio water:solvent) with vigorous stirring.

-

Precipitate: The target amide is hydrophobic and will precipitate.[1][2][3][4][5] Stir for 30 minutes to break up clumps.

-

Chemical Washing (The "Sandwich" Wash):

-

Dry: Dry the crude solid in a vacuum oven at 50°C to constant weight before weighing for recrystallization.

Solvent System Selection

For this benzamide, a binary solvent system (Solvent/Anti-solvent) is superior to a single solvent because it allows for fine-tuning of the saturation point.[3][4][5]

Recommended System: Ethanol / Water [1][4][5]

-

Logic: The compound dissolves in hot ethanol (polar organic) but is insoluble in water.[4][5] The benzodioxole and chlorophenyl rings provide enough lipophilicity to drive precipitation when water is added.[1][2][4][5]

-

Alternative: Acetonitrile (if the compound is too insoluble in ethanol).[4][5]

Visual Workflow: Purification Logic

Caption: Decision tree for optimizing the solvent ratio during the recrystallization of nitro-benzamides.

Detailed Protocol: Ethanol/Water Recrystallization

Safety: Work in a fume hood. Nitro compounds can be toxic.[1][2][3][4][5] Wear nitrile gloves and safety glasses.[1][2][4][5]

Step 1: Dissolution[1][2][4][7]

-

Place 10.0 g of crude, dried N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide in a 250 mL Erlenmeyer flask.

-

Add 100 mL of Ethanol (95% or absolute) . Add a magnetic stir bar.[1][2][4][5]

-

Heat the mixture to reflux (approx. 80°C) on a stirrer-hotplate.

Step 2: Hot Filtration (Critical for Clarity)[3][4][5]

-

While the solution is boiling, inspect for insoluble particles (dust, silica, inorganic salts).[1][3][4][5]

-

If particles are present, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper into a clean, pre-warmed flask.[1][4][5]

Step 3: Nucleation and Growth[1][2][3][4]

-

Remove the clear yellow solution from the heat source.[1][2][4][5]

-

Optional Anti-solvent Addition: If the solution is very dilute, add hot Deionized Water dropwise until a faint turbidity (cloudiness) persists, then add 1 mL of ethanol to clear it again.[1][3][4][5]

-

Allow the flask to cool to Room Temperature (20-25°C) slowly on a cork ring or wood block. Do not place directly on cold benchtop.

-

Once at room temperature, move the flask to a 4°C refrigerator or ice bath for 2 hours to maximize yield.

Step 4: Isolation[1][2][4][7]

-

Filter the crystals using a Büchner funnel and vacuum suction.[1][2][4][5]

-

Displacement Wash: Wash the filter cake with 2 x 20 mL of cold Ethanol/Water (1:1) mixture. This removes the "mother liquor" containing the dissolved impurities (isomers/reagents) from the crystal surface.[4][5]

-

Drying: Dry in a vacuum oven at 50-60°C for 12 hours.

Characterization & Validation

To ensure the protocol worked, you must validate the output.[2][4][5]

| Method | Expected Result | Acceptance Criteria |

| HPLC (254 nm) | Single peak | Purity > 99.5% (Area %) |

| 1H NMR (DMSO-d6) | Diagnostic peaks: Benzodioxole singlet (~6.1 ppm), Amide NH (broad, >10 ppm).[1][3][4][5][6] | No peaks corresponding to starting aniline or acid.[1][2][4][5] |

| Melting Point | Sharp range (e.g., 172-174°C, value to be determined experimentally) | Range < 2°C indicates high purity.[3][4][5][6] |

| Appearance | Pale yellow to off-white needles | No brown/orange discoloration (indicates oxidation).[3][4][5] |

Troubleshooting Guide

-

Problem: "Oiling Out" (Product forms a liquid blob instead of crystals).

-

Problem: Low Yield (<50%).

References

-

Synthesis of 2-chloro-5-nitrobenzamide derivatives

-

General Purification of Benzamides

-

Isomer Impurities in Nitro-benzoic Acids

-

Structural Verification of Benzodioxole Amides

Sources

- 1. Cas 5955-72-6,2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE | lookchem [lookchem.com]

- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. prepchem.com [prepchem.com]

Microwave-assisted synthesis methods for 2-chloro-5-nitrobenzamide derivatives

Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-nitrobenzamide Derivatives

Executive Summary

The synthesis of 2-chloro-5-nitrobenzamide derivatives presents a classic chemoselectivity challenge in organic chemistry. The substrate, 2-chloro-5-nitrobenzoic acid, contains two highly electrophilic centers: the carbonyl carbon (target for amidation) and the C-2 aromatic carbon (target for nucleophilic aromatic substitution,

Standard thermal heating often yields mixtures of the desired benzamide and the unwanted N-substituted-5-nitroanthranilic acid (where the amine displaces the chlorine). This guide provides two precision microwave-assisted protocols designed to exclusively favor amidation , preserving the critical chlorine substituent required for downstream pharmacological activity (e.g., in Niclosamide analogs or PARP inhibitors).

Mechanistic Insight & Chemoselectivity

To ensure scientific integrity, one must understand the competition between the two pathways.

-

Path A (Desired Amidation): Attack of the amine on the carbonyl carbon. This requires activation of the carboxylic acid (to an acid chloride or active ester) to lower the activation energy (

) below that of the -

Path B (Unwanted

): Direct attack of the amine on the C-2 position, displacing chloride. This pathway is accelerated by high temperatures (>100°C), strong bases, and the electron-withdrawing effect of the para-nitro group.

The Microwave Advantage:

Microwave irradiation provides rapid, uniform heating. However, "blasting" the reaction at high power (e.g., 120°C) as seen in some general literature will trigger Path B, leading to chlorine loss [1]. The protocols below utilize controlled microwave energy to accelerate the rate-limiting acylation step without crossing the thermal threshold for

Pathway Visualization

Figure 1: Chemoselectivity map. Path A (Green) is the target.[1] Path B (Red) is the dominant side reaction under uncontrolled heating.

Protocol A: The Two-Step Acid Chloride Route

Best for: Scale-up (>1g), difficult amines, and high purity requirements.

Principle: Converting the acid to the acid chloride makes the carbonyl carbon so electrophilic that amidation occurs rapidly at mild temperatures, completely avoiding

Materials

-

Precursor: 2-Chloro-5-nitrobenzoic acid (1.0 eq)

-

Reagent: Thionyl chloride (

) (3.0 eq) or Oxalyl chloride (1.5 eq) + DMF (cat.) -

Amine: Target amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) or THF (Dry)

Step-by-Step Workflow

-

Activation (Thermal or Mild MW):

-

In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in dry DCM.

-

Add

and 1 drop of DMF. -

Reflux at 45°C for 2 hours (Thermal) OR MW irradiate at 50°C for 15 mins (Open vessel mode with reflux condenser).

-

Evaporate excess

completely (Critical: Residual

-

-

Microwave Amidation:

-

Dissolve the crude acid chloride in dry THF (5 mL per mmol).

-

Add the amine and DIPEA.

-

Transfer to a microwave-transparent vial (e.g., 10 mL or 35 mL pressure vial).

-

MW Settings:

-

Temperature: 60°C (Do not exceed 80°C).

-

Time: 5–10 minutes.

-

Mode: Dynamic Power (Max 150W).

-

Stirring: High.

-

-

-

Work-up:

-

Quench with saturated

. -

Extract with Ethyl Acetate.

-

Wash with 1N HCl (to remove unreacted amine) and Brine.

-

Dry over

and concentrate.

-

Protocol B: Direct Coupling (The "Green" Route)

Best for: Library synthesis, screening, and acid-sensitive substrates. Principle: Uses Propylphosphonic Anhydride (T3P) or HATU to activate the acid in situ. T3P is preferred as it has low toxicity and water-soluble byproducts.

Materials

-

Coupling Agent: T3P (50% in EtOAc) (1.5 eq)

-

Base: Triethylamine (

) (3.0 eq) -

Solvent: Ethyl Acetate or DMF (for solubility)

Step-by-Step Workflow

-

Preparation:

-

In a MW vial, combine 2-chloro-5-nitrobenzoic acid (1.0 eq), Amine (1.1 eq), and Base (3.0 eq) in Ethyl Acetate.

-

Add T3P solution last. Cap the vial immediately.

-

-

Microwave Irradiation:

-

Temperature: 75°C.

-

Time: 20 minutes.

-

Pressure Limit: 200 psi (Standard safety limit).

-

Power: Dynamic mode.

-

-

Validation (TLC/LCMS):

-

Check for the disappearance of the acid (

) and appearance of the amide ( -

Critical Check: If you see a spot with very high polarity or a mass shift corresponding to [M-Cl+Amine], you have triggered the

pathway. Reduce Temperature.

-

Data Comparison: Thermal vs. Microwave

| Parameter | Thermal Reflux (Protocol A) | MW-Assisted (Protocol A) | MW-Assisted (Protocol B) |

| Reaction Time | 4–12 Hours | 10 Minutes | 20 Minutes |

| Temperature | 40°C (DCM Reflux) | 60°C | 75°C |

| Yield (Isolated) | 75–85% | 92–96% | 88–94% |

| Purity (Crude) | Moderate (requires col. chrom.) | High (often recrystallization only) | High (water wash only) |

| Risk of Cl Loss | Low | Low (if T < 80°C) | Low |

Troubleshooting & Optimization

-

Issue: Loss of Chlorine (Formation of Anthranilic Acid)

-

Cause: Temperature too high (>100°C) or use of excess nucleophilic amine without activation.

-

Fix: Switch to Protocol A (Acid Chloride). Ensure the activation step is complete before adding amine. Keep MW temp below 80°C.

-

-

Issue: Low Yield in Protocol B

-

Cause: Steric hindrance of the amine or poor solubility of the nitro-acid.

-

Fix: Switch solvent to DMF. Increase T3P to 2.0 eq. Increase MW time to 30 mins.

-

-

Issue: Hydrolysis of Acid Chloride

-

Cause: Wet solvents in Step 2 of Protocol A.

-

Fix: Use anhydrous THF/DCM. Dry the microwave vial in an oven before use.

-

References

-

Baqi, Y., & Müller, C. E. (2007). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.[2][3][4] The Journal of Organic Chemistry, 72(15), 5908–5911.[3] (Demonstrates the

pathway at high temperatures). -

BenchChem Technical Support. Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile (Hydrolysis Route Comparison).

-

Miyamoto, H., et al. (1993). Synthesis and Structure-Activity Relationships of Niclosamide Derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for the acid chloride route).

-

Scientific Update. (2025). Microwave Synthesis of Amides: A Green Approach.

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide

Welcome to the technical support resource for the synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview

The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is fundamentally a nucleophilic acyl substitution, specifically an amidation reaction. It is typically performed under Schotten-Baumann conditions, which involve the acylation of an amine with an acid chloride in the presence of a base.[1][2]

The core transformation involves the reaction between 3,4-methylenedioxyaniline (also known as 1,3-benzodioxol-5-amine) and 2-chloro-5-nitrobenzoyl chloride.

Caption: Overall synthesis scheme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this synthesis? A1: The reaction proceeds via a nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2] The nitrogen atom of the 3,4-methylenedioxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-5-nitrobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product and hydrochloric acid (HCl).

Q2: Why is the addition of a base absolutely critical for achieving a high yield? A2: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this strong acid will protonate the starting amine, which is also a base. The resulting ammonium salt is no longer nucleophilic and cannot react with the acid chloride, effectively halting the reaction and reducing the yield by at least 50%.[1][3] An added base, such as pyridine or triethylamine, neutralizes the HCl as it forms, preserving the nucleophilicity of the starting amine.[2]

Q3: What are the two most significant competing side reactions that lower the yield? A3: The two primary culprits are:

-

Hydrolysis of the Acid Chloride: 2-chloro-5-nitrobenzoyl chloride is highly reactive and will readily react with any trace amounts of water in the solvent or on the glassware to form the corresponding and unreactive 2-chloro-5-nitrobenzoic acid.[4][5][6] This is often the single largest contributor to yield loss.

-

Over-acylation: Although less common for forming a secondary amide, if reaction conditions are too harsh or an excessive amount of acid chloride is used, the newly formed amide product could potentially be acylated again.[6][7]

Caption: Desired reaction vs. competing hydrolysis.

Troubleshooting Guide: Maximizing Reaction Yields

This section addresses the most common issue encountered in this synthesis: low product yield. We will diagnose potential causes and provide validated solutions.

Problem: My isolated yield of N-(1,3-benzodioxol-5-yl)-2-chloro-5-nitrobenzamide is consistently low (<60%).

This is a multi-faceted problem. A systematic approach is required to identify the root cause.

Question 1: Could my acid chloride be hydrolyzing before it can react?

Answer: Very likely. This is the most common failure mode. Acid chlorides are extremely sensitive to moisture.

Causality: The carbonyl carbon of 2-chloro-5-nitrobenzoyl chloride is highly electrophilic. Water, though a weak nucleophile, can attack this carbon. The subsequent loss of HCl results in the formation of 2-chloro-5-nitrobenzoic acid, which is unreactive towards the amine under these conditions and represents a direct loss of your starting material.[5]

Solutions & Protocol:

-

Glassware Preparation: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool in a desiccator before use.

-

Anhydrous Reagents: Use a freshly opened bottle of an anhydrous, amine-free solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure your amine and base (e.g., pyridine) are also dry.

-

Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon). This prevents atmospheric moisture from entering the system.

-

Controlled Addition: Dissolve the amine and base in the solvent first. Cool the solution in an ice bath (0°C). Add a solution of the acid chloride dropwise via a syringe or dropping funnel over 30-60 minutes. This slow addition ensures the acid chloride reacts with the highly concentrated amine before it can react with trace water.

Question 2: Is it possible the reaction is simply incomplete?

Answer: Yes, especially if reaction conditions are not optimized.

Causality: While the amine is a good nucleophile, factors like low temperature, insufficient reaction time, or steric hindrance can slow the reaction. The electron-withdrawing nitro group on the benzoyl chloride increases its reactivity, but overall kinetics must still be considered.

Solutions & Protocol:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting amine spot has completely disappeared.

-

Temperature Adjustment: The reaction is typically initiated at 0°C to control the initial exotherm and minimize side reactions. After the acid chloride addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

-

Stoichiometry Check: Ensure you are using the correct stoichiometry. A slight excess (1.05 to 1.1 equivalents) of the acid chloride can sometimes help drive the reaction to completion, but a large excess can promote side reactions.[6]

Question 3: How do I know if I'm losing product during the workup and purification?

Answer: Product loss during isolation is common. An improper workup can lead to the desired product remaining in the aqueous layer or being discarded with impurities.

Causality: The workup is designed to remove unreacted starting materials and byproducts. The desired amide is neutral, the unreacted amine is basic, and the hydrolyzed acid chloride is acidic. These differences in acidity/basicity are exploited for separation.

Optimized Workup & Purification Protocol:

-

Quenching: Once the reaction is complete, quench it by slowly adding it to a separatory funnel containing dilute hydrochloric acid (e.g., 1M HCl). This will protonate and dissolve the excess amine and the basic catalyst (like pyridine) into the aqueous layer.

-

Extraction: Extract the aqueous layer with your organic solvent (e.g., DCM) three times to ensure all the product is in the organic phase.

-

Base Wash: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and dissolve the acidic impurity (2-chloro-5-nitrobenzoic acid) into the aqueous layer.

-

Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Recrystallization: The crude solid product should be purified by recrystallization.[8] Screen for a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[9]

Data & Workflow Summary

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale & Justification |

| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic, inert, and effectively dissolves reactants. Must be anhydrous to prevent hydrolysis.[6] |

| Base | Pyridine or Triethylamine (Et₃N) | Acts as an HCl scavenger to prevent amine protonation.[2][3] Pyridine can also act as a nucleophilic catalyst. |

| Stoichiometry | 1.0 eq. Amine, 1.05 eq. Acid Chloride, 1.2 eq. Base | A slight excess of acid chloride ensures complete consumption of the amine. Excess base ensures complete HCl neutralization. |

| Temperature | 0°C during addition, then warm to RT | Controls initial exotherm, minimizing side reactions. Warming to RT ensures the reaction goes to completion.[10] |

| Reaction Time | 2-6 hours (Monitor by TLC) | Ensures the reaction proceeds to completion without significant byproduct formation from prolonged reaction times. |

Troubleshooting Workflow

Caption: A decision-tree workflow for diagnosing low yield.

References

- Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing.

- Schotten-Baumann Reaction. Organic Chemistry Portal.

- Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. American Chemical Society.

- Schotten Baumann Reaction. BYJU'S.

- Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer c

- Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah.

- Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (PDF)

- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.

- Acylation of Amines, Part 2: Other Electrophiles. YouTube.

- Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

- Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?

Sources

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Strategies for removing unreacted 2-chloro-5-nitrobenzoyl chloride impurities

Topic: Elimination of Unreacted 2-Chloro-5-Nitrobenzoyl Chloride

Executive Summary

Unreacted 2-chloro-5-nitrobenzoyl chloride (CNBC) is a persistent electrophilic impurity often found in acylation reactions. Its persistence is typically due to poor solubility in aqueous quench media, leading to slow hydrolysis rates in biphasic systems. If left active, it poses significant genotoxic risks and stability issues for the final drug substance.

This guide details three strategies for its removal, ranked by selectivity and operational efficiency .

Visual Decision Matrix: Selecting Your Protocol

Before proceeding, determine the stability profile of your target molecule to select the appropriate removal method.

Figure 1: Decision tree for selecting the optimal impurity removal strategy based on product sensitivity.

Protocol A: The "Phase-Switch" Scavenge (Recommended)

Best For: Solution-phase synthesis where the product is stable to mild acid washes. Mechanism: Derivatization. Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).[1][2]

This method utilizes a "phase-switch" tag. DMAPA reacts rapidly with the lipophilic acid chloride to form a highly basic amide. This impurity is then easily removed by an acidic aqueous wash, while your neutral product remains in the organic layer.

Step-by-Step Workflow

-

Quantify Excess: Estimate the amount of unreacted CNBC (e.g., via HPLC or TLC).

-

Charge Scavenger: Add 1.2 - 1.5 equivalents of DMAPA relative to the remaining CNBC.

-

Critical Note: Perform at 0°C to Room Temperature . Do not heat. The 2-chloro-5-nitro ring is activated; high heat could trigger SNAr displacement of the chlorine by the amine, leading to different impurities.

-

-

Reaction Time: Stir for 15–30 minutes. The reaction with the acyl chloride is kinetically favored and extremely fast.

-

Acid Wash: Wash the organic phase with 1M HCl or 10% Citric Acid .

-

Result: The DMAPA-CNBC adduct (now protonated) partitions into the aqueous layer.

-

-

Phase Cut: Separate layers. The organic layer contains your purified product.

Data Verification:

| Component | Organic Layer (Before Wash) | Aqueous Layer (After Acid Wash) | Organic Layer (After Wash) |

|---|---|---|---|

| Product | High | Low | High |

| CNBC Impurity | High | Low | None |

| Scavenged Adduct | High | High (Protonated) | None |

Protocol B: Solid-Supported Sequestration (High Throughput)

Best For: Small-scale libraries, acid-sensitive products, or when aqueous workup is difficult (e.g., emulsions). Mechanism: Covalent capture (Filtration). Reagent: Polymer-supported Trisamine or Ethylenediamine (e.g., PS-Trisamine).

Step-by-Step Workflow

-

Selection: Choose a resin with a loading capacity of >3.0 mmol/g to minimize physical volume.

-

Stoichiometry: Add 2–3 equivalents of resin relative to the excess CNBC.

-

Incubation: Shake or stir gently for 1–2 hours.

-

Tip: Add a small amount of DCM or THF to ensure the resin swells properly, exposing active sites.

-

-

Filtration: Filter the mixture through a fritted funnel or Celite pad.

-

Rinse: Rinse the resin cake with solvent to recover any entrained product.

-

Result: The filtrate contains the purified product; the impurity is trapped on the beads.

Protocol C: Enhanced Hydrolysis (The "Classic" Approach)

Best For: Large-scale manufacturing where reagents like DMAPA are too costly, provided the product is base-stable. Mechanism: Base-promoted hydrolysis. Reagent: NaHCO3 (aq) + Catalytic Nucleophile (DMAP or Imidazole).

Why standard water washing fails: CNBC is a solid with low water solubility. In a biphasic system (e.g., Toluene/Water), the hydrolysis occurs only at the interface, which is kinetically slow.

Step-by-Step Workflow

-

Solubilization: Ensure the reaction solvent includes a water-miscible co-solvent (e.g., THF or Acetonitrile) if possible.

-

Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) to the mixture. DMAP acts as a phase-transfer catalyst, forming a reactive N-acylpyridinium intermediate that hydrolyzes rapidly.

-

Base Wash: Wash vigorously with Saturated NaHCO3 .[3]

-

Monitor: Watch for CO2 evolution.

-

-

Time: Stir vigorously for at least 30–60 minutes.

-

Extraction: The CNBC converts to 2-chloro-5-nitrobenzoate (water-soluble). Separate the aqueous layer.[3]

Troubleshooting & FAQs

Q1: I used DMAPA, but I see a new impurity spot on TLC.

-

Diagnosis: You likely used excess heat. The 2-chloro position on the ring is activated by the 5-nitro group. If heated, DMAPA can displace the chlorine (SNAr reaction) rather than just reacting with the acid chloride.

-

Fix: Repeat the quench at 0°C.

Q2: My product is an amine. Can I use the DMAPA method?

-

Risk: No. If your product is an amine, it will also protonate and extract into the acid layer during the wash step.

-

Strategy: Use Protocol B (Resins) or Protocol C (Hydrolysis) followed by a basic extraction (keeping your amine product organic).

Q3: The hydrolysis (Protocol C) is taking too long.

-

Fix: Increase the shear rate (stirring speed) to maximize the surface area of the biphasic interface. Alternatively, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) if DMAP is not suitable.

Visualizing the Scavenging Pathway

Figure 2: Chemical flow of the DMAPA scavenging method, demonstrating the solubility switch.

References

-

Use of Polyamines for Scavenging: Scientific Research Publishing. "Comparative Efficacy of Polyamine-Based Scavenger Resins." Available at: Link

-

Amide Purification Strategies: ChemGuide. "Preparation and Purification of Amides from Acyl Chlorides." Available at: Link

-

DMAPA Chemical Safety & Reactivity: NOAA CAMEO Chemicals. "3-Dimethylaminopropylamine Reactivity Profile." Available at: Link

-

Hydrolysis Kinetics of Acid Chlorides: LibreTexts Chemistry. "21.4: Chemistry of Acid Halides - Hydrolysis." Available at: Link

-

Impurity Profile (2-Chloro-5-nitrobenzoyl chloride): PubChem. "Compound Summary: 2-chloro-5-nitrobenzoyl chloride." Available at: Link

Sources